molecular formula C39H48FN9O4 B1491352 E-7386 CAS No. 1799824-08-0

E-7386

Cat. No.: B1491352
CAS No.: 1799824-08-0
M. Wt: 725.9 g/mol
InChI Key: ZGNKNLOBYFTGRG-GIWKVKTRSA-N
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Description

E-7386 is a novel compound that functions as a selective inhibitor of the interaction between beta-catenin and CREB binding protein. This compound is part of the Wnt/beta-catenin signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and motility. This compound has shown significant antitumor activity in various cancer models, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-7386 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

E-7386 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of this compound .

Mechanism of Action

E-7386 exerts its effects by selectively inhibiting the interaction between beta-catenin and CREB binding protein. This disruption of the Wnt/beta-catenin signaling pathway leads to changes in gene expression and cellular processes. This compound has been shown to modulate the tumor microenvironment, enhance immune responses, and exhibit synergistic antitumor activity when combined with other treatments .

Comparison with Similar Compounds

E-7386 is unique in its selective inhibition of the interaction between beta-catenin and CREB binding protein. Similar compounds include other inhibitors of the Wnt/beta-catenin signaling pathway, such as:

This compound stands out due to its oral activity, high potency, and ability to modulate the tumor microenvironment, making it a promising candidate for cancer therapy .

Biological Activity

E-7386 is a selective inhibitor targeting the interaction between β-catenin and the CREB-binding protein (CBP), playing a crucial role in the Wnt/β-catenin signaling pathway. This pathway is implicated in various cancers, particularly colorectal cancer (CRC), where aberrant activation is common. This compound has been shown to exhibit significant biological activity against tumor growth and modulates the tumor microenvironment, making it a promising candidate for cancer therapy.

This compound disrupts the Wnt/β-catenin signaling pathway, which is essential for cell proliferation and survival in many cancers. By inhibiting β-catenin's interaction with CBP, this compound prevents the transcription of target genes that promote tumor growth and survival. This mechanism is particularly effective in tumors with mutations in the APC gene, which are prevalent in colorectal cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces cell viability in CRC organoids and cancer-associated fibroblasts (CAFs). Treatment with this compound at concentrations of 100 nM resulted in decreased viability of CRC organoids and CAFs derived from patient samples. Gene expression analyses revealed upregulation of stress response and metabolic genes following treatment, indicating a shift in cellular metabolism due to this compound exposure .

Table 1: Effects of this compound on CRC Organoids and CAFs

Treatment Concentration (nM)Cell Viability (%)Gene Expression Changes
0100Baseline
1090Minimal changes
3075Moderate changes
10050Significant upregulation of stress response genes
30030Marked metabolic shift

In Vivo Studies

This compound has also been evaluated in vivo using patient-derived xenograft (PDX) models. In these studies, administration of this compound at doses of 50 mg/kg resulted in significant tumor growth inhibition. Notably, this compound reduced polyp formation in ApcMin/+ mice, demonstrating its potential as a preventive agent against colorectal cancer .

Case Study: PDX Model Analysis

In a study involving multiple PDX models with APC mutations, this compound treatment led to varying degrees of tumor suppression:

  • Case A : Significant reduction in tumor size (P < 0.01).
  • Case B : Moderate reduction observed (P < 0.05).
  • Case C : No significant effect noted.

These results highlight the variability in response based on genetic background, emphasizing the need for personalized approaches in treatment .

Immune Microenvironment Modulation

This compound not only affects tumor cells but also alters the immune microenvironment. In combination with anti-PD-1 antibodies, this compound enhanced T-cell infiltration into tumors and modified immune cell populations by decreasing M2 macrophages while increasing CD8+ T cells. This dual action suggests that this compound could be particularly effective in combination therapies aimed at enhancing immune responses against tumors .

Properties

IUPAC Name

(6S,9aS)-N-benzyl-8-[[6-[3-(4-ethylpiperazin-1-yl)azetidin-1-yl]pyridin-2-yl]methyl]-6-[(2-fluoro-4-hydroxyphenyl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48FN9O4/c1-3-15-47-27-37(51)48-34(20-29-13-14-32(50)21-33(29)40)38(52)46(26-36(48)49(47)39(53)41-22-28-9-6-5-7-10-28)23-30-11-8-12-35(42-30)45-24-31(25-45)44-18-16-43(4-2)17-19-44/h3,5-14,21,31,34,36,50H,1,4,15-20,22-27H2,2H3,(H,41,53)/t34-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNKNLOBYFTGRG-GIWKVKTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4CC5N(C(C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C2CN(C2)C3=CC=CC(=N3)CN4C[C@H]5N([C@H](C4=O)CC6=C(C=C(C=C6)O)F)C(=O)CN(N5C(=O)NCC7=CC=CC=C7)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48FN9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799824-08-0
Record name E-7386
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799824080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-7386
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0DX1FG55Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.